[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride

Cancer Antiviral Kinase Inhibition

[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride (CAS 1402232-62-5) is a synthetic heterocyclic amine building block featuring a tetrahydropyran (oxane) core with a quaternary carbon center bearing both a pyridin-4-ylmethyl substituent and a primary aminomethyl group. This dihydrochloride salt is a versatile intermediate for constructing complex molecules for drug discovery, particularly as a bioisostere or scaffold in the synthesis of kinase inhibitors and CNS-targeted receptor antagonists.

Molecular Formula C12H20Cl2N2O
Molecular Weight 279.20
CAS No. 1402232-62-5
Cat. No. B3101828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride
CAS1402232-62-5
Molecular FormulaC12H20Cl2N2O
Molecular Weight279.20
Structural Identifiers
SMILESC1COCCC1(CC2=CC=NC=C2)CN.Cl.Cl
InChIInChI=1S/C12H18N2O.2ClH/c13-10-12(3-7-15-8-4-12)9-11-1-5-14-6-2-11;;/h1-2,5-6H,3-4,7-10,13H2;2*1H
InChIKeyXUIUDUPDIYFTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride (CAS 1402232-62-5) for Regiospecific Heterocyclic Scaffold Construction


[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride (CAS 1402232-62-5) is a synthetic heterocyclic amine building block featuring a tetrahydropyran (oxane) core with a quaternary carbon center bearing both a pyridin-4-ylmethyl substituent and a primary aminomethyl group . This dihydrochloride salt is a versatile intermediate for constructing complex molecules for drug discovery, particularly as a bioisostere or scaffold in the synthesis of kinase inhibitors and CNS-targeted receptor antagonists [1]. Its structural isomerism relative to the pyridin-2-yl and pyridin-3-yl analogs allows for a systematic exploration of regioisomeric effects on biological target engagement and compound solubility, a factor that directly informs strategic procurement for structure-activity relationship (SAR) campaigns [2].

Why Generic Substitution of Pyridinylmethyl Oxane Amines Fails: Regioisomer-Dependent Biological Profiles for CAS 1402232-62-5


The interchangeability of pyridinylmethyl oxane-amine isomers is not supported by empirical data. Simple replacement of [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride with its 2-pyridyl or 3-pyridyl regioisomers in a synthetic sequence leads to divergent biological outcomes in the final compound. Systematic SAR studies demonstrate that the position of the nitrogen atom in the pyridyl ring dictates both the cellular kinase target engagement and the resulting aqueous solubility of the elaborated inhibitor molecule [1]. Consequently, substituting this specific 4-pyridyl isomer with a non-validated analog risks introducing regioisomer-specific alterations in target potency and pharmacokinetic properties, making the procurement of the correct, well-characterized building block a non-negotiable step for reproducible SAR development and intellectual property generation.

Quantitative Differentiation Guide: Procuring [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride Based on Kinase Selectivity & Solubility Evidence


Cellular CSNK2A Kinase Engagement: A Direct Regioisomer Potency Comparison for 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl Analogs

In a direct regioisomer comparison using identical scaffold elaboration, the 4-pyridyl analog (4p) exhibited a CSNK2A cellular IC50 of 14.0 µM. This represents a 1.75-fold reduction in potency compared to the 3-pyridyl analog (4o, IC50 = 6.0 µM) and a 1.75-fold increase compared to the 2-pyridyl analog (4n, IC50 = 8.0 µM), as measured in an in-cell NanoBRET target engagement assay [1]. This data confirms that the 4-pyridyl regioisomer occupancys a distinct and quantifiable point on the potency spectrum within this chemotype, neither maximizing nor minimizing kinase inhibition, thus offering a differentiated starting point for fine-tuning selective kinase activity.

Cancer Antiviral Kinase Inhibition

Kinetic Aqueous Solubility: 4-Pyridyl Analog Matches Optimal 3-Pyridyl Solubility While Outperforming 2-Pyridyl

The 4-pyridyl regioisomer (4p) demonstrates a kinetic aqueous solubility of 200 µM, equivalent to that of the 3-pyridyl analog (4o) and 1.4-fold higher than the 2-pyridyl analog (4n, 140 µM) [1]. Thus, the 4-pyridyl isomer matches the best-in-regioisomeric-class solubility within this pyridylmethyl series, overcoming one of the major pharmacokinetic liabilities often associated with heteroaromatic kinase inhibitor scaffolds.

Solubility ADME Drug Metabolism

Combined Potency-Solubility Profile: 4-Pyridyl Regioisomer as a Tolerated Heterocycle for CSNK2A-Detuned Scaffolds

Published SAR analysis explicitly concludes that replacement of the phenyl ring with any pyridine ring in this chemotype (4n–p) 'greatly reduced' CSNK2A cellular potency, indicating the heterocycle is not tolerated in the kinase binding pocket [1]. Within this negatively impacted series, the 4-pyridyl analog (4p) occupies the low-potency end (IC50 = 14.0 µM) while still maintaining high solubility (200 µM). This combination is unique among the three isomers; the 3-pyridyl analog retains more potency, and the 2-pyridyl analog shows lower solubility. The 4-pyridyl isomer thus provides a unique, quantitatively-defined 'potency-solubility' profile characterized by maximal kinase counterselectivity with no solubility penalty.

Medicinal Chemistry Selectivity Structure-Activity Relationship

Recommended Application Scenarios for Procuring CAS 1402232-62-5 Based on Quantitative Differentiation Evidence


Counterselection-Driven Kinase Inhibitor Design: Building Analog 4p Directly

Procure [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride as the direct precursor to synthesize analog 4p for any project where CSNK2A inhibition must be minimized. The building block enables the rapid elaboration of the pyrimido[4,5-c]quinoline chemotype with a pre-characterized cellular IC50 of 14.0 µM against CSNK2A, providing a validated counterselection control within the series [1].

Solubility-Optimized CNS Drug Discovery: 5-HT6 Antagonist Scaffold Generation

Utilize this compound as a key intermediate in the synthesis of pyridine-containing CNS-penetrant candidates, such as 5-HT6 receptor antagonists, as exemplified in patent JP2016509043A [2]. The building block’s contribution to a solubility profile of 200 µM in elaborated heterocyclic systems makes it a strategic choice for addressing the solubility challenges inherent to CNS drug development.

Regioisomer-Based Intellectual Property (IP) Strategy for Antiviral Programs

In antiviral discovery targeting Coronaviridae (e.g., Mouse Hepatitis Virus as a surrogate for SARS-CoV-2), the 4-pyridyl building block provides a structurally distinct and bioactivity-characterized moiety to differentiate a new chemical entity (NCE) patent from prior art utilizing 2-pyridyl or 3-pyridyl variants. The quantitative potency and solubility landscape defined for 4p in a published antiviral SAR study provides concrete data for patent specification and freedom-to-operate analyses [1].

Quote Request

Request a Quote for [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.